2-(Piperazin-1-yl)thiazole hydrochloride

Catalog No.
S1903669
CAS No.
209733-13-1
M.F
C7H12ClN3S
M. Wt
205.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperazin-1-yl)thiazole hydrochloride

CAS Number

209733-13-1

Product Name

2-(Piperazin-1-yl)thiazole hydrochloride

IUPAC Name

2-piperazin-1-yl-1,3-thiazole;hydrochloride

Molecular Formula

C7H12ClN3S

Molecular Weight

205.71 g/mol

InChI

InChI=1S/C7H11N3S.ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;/h3,6,8H,1-2,4-5H2;1H

InChI Key

BIHQYKGSYPXHRN-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=CS2.Cl

Canonical SMILES

C1CN(CCN1)C2=NC=CS2.Cl
  • Thiazole Ring

    The thiazole ring is a five-membered heterocycle found in various biologically active molecules. It's known to interact with enzymes and receptors in the body []. Research has explored thiazole derivatives for their potential as antimicrobials, antifungals, and anticonvulsants [, ].

  • Piperazine Moiety

    The piperazine moiety is another common scaffold in medicinal chemistry. It's present in numerous drugs with diverse mechanisms of action, including antihistamines, antidepressants, and antiparasitics [].

Based on this information, researchers might explore 2-(PT) hydrochloride for its potential effects on:

  • Enzyme Inhibition

    The combined presence of the thiazole ring and piperazine moiety could lead to interactions with specific enzymes.

  • Receptor Binding

    -(PT) hydrochloride might bind to certain cell receptors, potentially impacting cellular processes.

2-(Piperazin-1-yl)thiazole hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClN₃S and a molecular weight of 205.71 g/mol. This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, attached to a piperazine moiety. The compound's structure contributes to its unique chemical properties, making it of interest in various fields, especially medicinal chemistry .

The reactivity of 2-(Piperazin-1-yl)thiazole hydrochloride can be attributed to both the thiazole and piperazine components. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the piperazine can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
  • Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, which can be utilized in synthesizing derivatives with varied pharmacological profiles .

2-(Piperazin-1-yl)thiazole hydrochloride has demonstrated notable biological activities:

  • Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various bacterial strains.
  • Anticancer Potential: Preliminary studies suggest potential anticancer properties, although further research is necessary to elucidate its mechanisms of action.
  • CNS Activity: Given the piperazine structure, it may interact with central nervous system targets, indicating potential use in neuropharmacology .

Several synthetic routes have been explored for producing 2-(Piperazin-1-yl)thiazole hydrochloride:

  • Condensation Reactions: Thiazole derivatives can be synthesized through condensation reactions involving piperazine and thiazole precursors.
  • Cyclization Techniques: Cyclization methods involving appropriate substrates can yield the desired thiazole-piperazine structure.
  • Reflux Conditions: Many syntheses require refluxing in solvents like ethanol or methanol to facilitate reaction completion and improve yields .

The applications of 2-(Piperazin-1-yl)thiazole hydrochloride span various domains:

  • Pharmaceutical Industry: It is investigated as a lead compound for developing new antibiotics and anticancer agents.
  • Research Tool: Utilized in biological research to explore mechanisms of action related to its antimicrobial and anticancer properties.
  • Chemical Intermediates: Acts as an intermediate in synthesizing more complex pharmaceutical compounds .

Interaction studies involving 2-(Piperazin-1-yl)thiazole hydrochloride focus on its binding affinities and biological interactions:

  • Protein Binding Studies: Investigations into how effectively this compound binds to target proteins can help predict its pharmacokinetics.
  • Receptor Interaction: Studies assessing its interaction with neurotransmitter receptors could elucidate its potential CNS effects.
  • Synergistic Effects: Research is ongoing to determine if it exhibits synergistic effects when combined with other therapeutic agents .

Several compounds share structural similarities with 2-(Piperazin-1-yl)thiazole hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate104481-24-50.58Contains a carboxylate group enhancing solubility
N-Ethylthiazol-2-amine hydrochloride90586-84-80.90Lacks the piperazine moiety; simpler structure
2-Morpholinothiazol-4-amine hydrochloride170492-30-50.69Morpholine instead of piperazine; different activity profile
4-(4-Chlorothiazol-2-yl)morpholine848841-68-90.67Chlorine substitution alters reactivity

These compounds illustrate variations in functional groups and structural frameworks that influence their biological activities and applications.

Dates

Modify: 2023-08-16

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